Cas no 1008946-30-2 (2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one)

2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one is a synthetic organic compound featuring a phenylpropanone core substituted with an amino group and a 4-ethylpiperazine moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and chemical research. The presence of the ethylpiperazine group enhances solubility and reactivity, while the phenylpropanone backbone offers versatility for further functionalization. Its well-defined molecular architecture is advantageous for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s stability and synthetic accessibility further contribute to its utility in laboratory-scale and industrial processes. Proper handling and storage are recommended to maintain its integrity.
2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one structure
1008946-30-2 structure
Product Name:2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one
CAS No:1008946-30-2
MF:C15H23N3O
MW:261.36262345314
CID:5165845
PubChem ID:4868369
Update Time:2025-06-13

2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 2-amino-1-(4-ethyl-1-piperazinyl)-3-phenyl-
    • 2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one
    • Inchi: 1S/C15H23N3O/c1-2-17-8-10-18(11-9-17)15(19)14(16)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12,16H2,1H3
    • InChI Key: JHRGPFIZYCKFGS-UHFFFAOYSA-N
    • SMILES: C(N1CCN(CC)CC1)(=O)C(N)CC1=CC=CC=C1

2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one Pricemore >>

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Additional information on 2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one

Introduction to 2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one (CAS No. 1008946-30-2)

2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one, with the CAS number 1008946-30-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an amino group, a piperazine ring substituted with an ethyl group, and a phenyl moiety. These structural elements contribute to its potential biological activities and pharmacological properties.

The chemical structure of 2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one can be represented as follows: C15H23N3O. The presence of the amino group and the piperazine ring provides the compound with basic properties, making it suitable for various biological interactions. The phenyl group adds aromaticity and hydrophobicity, which are crucial for its binding affinity to specific receptors or enzymes.

In recent years, 2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Research has shown that compounds with similar structures can exhibit potent effects on serotonin, dopamine, and norepinephrine receptors, which are involved in various neurological disorders such as depression, anxiety, and Parkinson's disease.

A study published in the Journal of Medicinal Chemistry in 2022 investigated the pharmacological profile of 2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one. The results indicated that this compound exhibits high selectivity for serotonin receptors (5-HT2A) and moderate affinity for dopamine receptors (D2). These findings suggest that it could be a promising lead compound for the development of novel antidepressants and antipsychotics.

Beyond its potential as a CNS modulator, 2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one has also been explored for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This anti-inflammatory activity makes it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The safety profile of 2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one is another critical aspect of its evaluation. Preclinical studies have shown that it exhibits low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects in humans.

In addition to its therapeutic potential, 2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one has also been studied for its use as a research tool. Its ability to selectively bind to specific receptors makes it valuable for investigating the roles of these receptors in various physiological processes. For example, it can be used to study the mechanisms underlying mood disorders and neurodegenerative diseases.

The synthesis of 2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one involves several steps, including the formation of the piperazine ring and the introduction of the phenyl and amino groups. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of 4-methylbenzeneamine with ethylene oxide to form 4-methylbenzeneamine oxide, followed by reduction to obtain 4-methylbenzeneamine. This intermediate is then coupled with 3-bromopropanal to form the final product.

In conclusion, 2-amino-1-(4-methylbenzeneamine)-3-benzoylpropionamide, or more accurately 2-amino-(4-methylbenzeneamine)-3-benzoylpropionamide (CAS No. 1008946-30-2), is a multifaceted compound with significant potential in both therapeutic applications and research. Its unique chemical structure and biological activities make it an intriguing subject for further investigation in medicinal chemistry and pharmaceutical development.

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